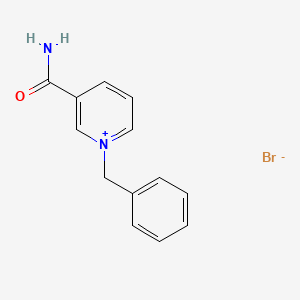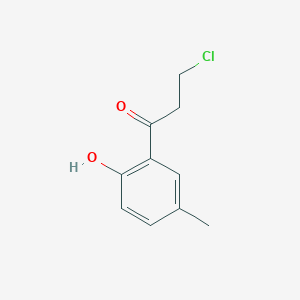
1,8-Dioxacyclotetradecane-2,7-dione
Übersicht
Beschreibung
1,8-Dioxacyclotetradecane-2,7-dione is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Properties
Synthesis and Analysis : A study on the synthesis, crystal structure, and properties of copper(II) complex of dioxocyclam (a derivative of 1,8-Dioxacyclotetradecane-2,7-dione) showed its ability to coordinate with Cu(II) ions and exhibited distinct spectral properties (Bu et al., 1996).
Model for Nylon 6 : The crystal structure of 1,8-diazacyclotetradecane-2,9-dione, closely related to this compound, served as a cyclic dimeric model for nylon 6, providing insights into its structural properties (Northolt & Alexander, 1971).
Synthesis and Characterization
- Dioxotetraazamacrocycles Synthesis : Research on the synthesis and characterization of various dioxotetraazamacrocycles, including 1,4,8,11-tetraazacyclotetradecane-5,7-dione, has provided valuable information for potential applications in PET imaging and radiotherapy (Motekaitis et al., 1999).
Application in Corrosion Inhibition
- Corrosion Inhibition Studies : A study demonstrated the use of 1,8-dioxooctahydroxanthene derivatives, structurally related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid, indicating potential applications in industrial corrosion protection (Maleki et al., 2016).
Solid-State and Molecular Structure
Solid-State Investigation : The solid-state and solution structures of derivatives like 1,8-Diaza-11,14-dioxacyclohexadeca-2,7-dione were explored, contributing to the understanding of the molecular arrangement and behavior of these compounds (Gluziński et al., 1991).
Investigation of Polymorphic Forms : A study on the cyclic dimer 1,8-diazacyclotetradecane-2,9-dione explored its polymorphic forms and transition behaviors, contributing to the understanding of polyamide 6 cyclic dimers and their industrial applications (Peng et al., 2018).
Luminescent Sensor Development
- Luminescent Sensor : Research demonstrated the use of a derivative, 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, as a luminescent sensor responsive to common oxoacids, indicating potential applications in chemical sensing (Young et al., 1997).
Safety and Hazards
When handling 1,8-Dioxacyclotetradecane-2,7-dione, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
Wirkmechanismus
Mode of Action
It is known to function as an antioxidant and a polymerization inhibitor .
Result of Action
1,8-Dioxacyclotetradecane-2,7-dione is used in the manufacture of polyvinyl chloride (PVC) plastics, which are resistant to degradation by heat or light . This suggests that the compound’s action results in enhanced stability and longevity of these materials.
Action Environment
The action of this compound is influenced by environmental factors such as heat and light, as it is used in environments where resistance to these factors is necessary . .
Biochemische Analyse
Biochemical Properties
1,8-Dioxacyclotetradecane-2,7-dione plays a significant role in biochemical reactions. It acts as an antioxidant, preventing oxidative stress in cells . It also serves as a polymerization inhibitor, preventing the formation of long-chain molecules through polymerization
Cellular Effects
Given its antioxidant properties, it may protect cells from oxidative damage
Molecular Mechanism
As an antioxidant, it likely neutralizes reactive oxygen species, preventing them from causing damage to cellular components . As a polymerization inhibitor, it may interfere with the process of polymerization, preventing the formation of long-chain molecules
Eigenschaften
IUPAC Name |
1,8-dioxacyclotetradecane-2,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-3-4-8-12(14)16-10-6-2-1-5-9-15-11/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBCZCPNUHWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)CCCCC(=O)OCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616398 | |
| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13926-69-7 | |
| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


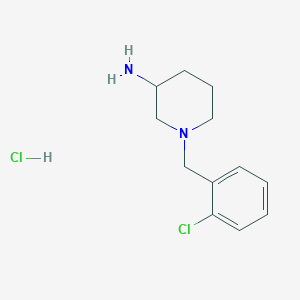
![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)
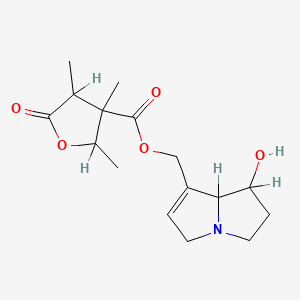
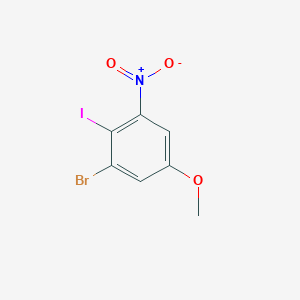

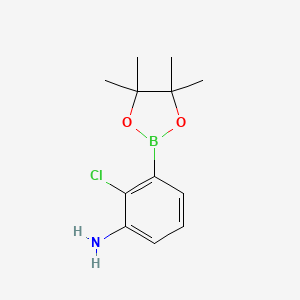
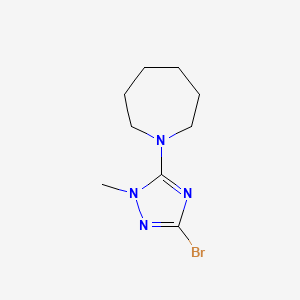
![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)

![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B3032237.png)
